molecular formula C19H16O B193714 [1,1'-Biphenyl]-4-yl(phenyl)methanol CAS No. 7598-80-3

[1,1'-Biphenyl]-4-yl(phenyl)methanol

Cat. No. B193714
CAS RN: 7598-80-3
M. Wt: 260.3 g/mol
InChI Key: WMFZVLIHQVUVGO-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-yl(phenyl)methanol” is a complex organic compound. It is related to the compound Methanone, [1,1’-biphenyl]-4-ylphenyl- which has a molecular formula of C19H14O . It is also related to Biphenyl-4-methanol, which has been used as a reagent for the rapid quantitative determination of lithium alkyls . It acts as a monofunctional alcohol initiator during the ring-opening polymerization of trimethylene carbonate (TMC) catalyzed by CH3SO3H .


Synthesis Analysis

The synthesis of “[1,1’-Biphenyl]-4-yl(phenyl)methanol” could potentially involve the Grignard reaction . The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether. The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4-yl(phenyl)methanol” is complex and would be best understood by viewing a 3D model . It is related to the structure of Methanone, [1,1’-biphenyl]-4-ylphenyl- .


Chemical Reactions Analysis

The chemical reactions involving “[1,1’-Biphenyl]-4-yl(phenyl)methanol” could be complex and varied. It is related to the compound Biphenyl, which has various reactions and uses .

Scientific Research Applications

  • Photolysis Studies : A study by Shi, Okamoto, and Takamuku (1991) explores the photolyses of compounds related to “[1,1'-Biphenyl]-4-yl(phenyl)methanol,” focusing on the generation of major products like 1-biphenyl-4-yl-1,1-diarylalkanes, which are of interest in organic synthesis and photoreaction studies (Shi, Okamoto, & Takamuku, 1991).

  • Crystallography and Molecular Structure : Rajnikant, Watkin, and Tranter (1995) conducted a study on Biphenyl-2-methanol, a compound structurally similar to “[1,1'-Biphenyl]-4-yl(phenyl)methanol,” providing insights into its crystal structure and molecular geometry, which are crucial for understanding its chemical behavior (Rajnikant, Watkin, & Tranter, 1995).

  • Natural Product Isolation : Chiang et al. (1995) isolated compounds including biphenyl derivatives from the fungus Antrodia cinnamomea, showcasing the role of “[1,1'-Biphenyl]-4-yl(phenyl)methanol” and related compounds in natural product chemistry and pharmacological research (Chiang et al., 1995).

  • Biomembrane Studies : Nguyen et al. (2019) studied the impact of methanol, a common solvent for “[1,1'-Biphenyl]-4-yl(phenyl)methanol,” on lipid dynamics in biological membranes, highlighting the compound's relevance in biophysical research (Nguyen et al., 2019).

  • Stereochemistry and Chiral Stability : Freedman et al. (2003) investigated a biphenyl compound with chiral stability at ambient temperature, which is significant for stereochemical studies and the development of chiral drugs (Freedman et al., 2003).

  • Antimicrobial and Antioxidant Activity : Aswathanarayanappa et al. (2012) synthesized biphenyl derivatives, similar to “[1,1'-Biphenyl]-4-yl(phenyl)methanol,” and evaluated their antimicrobial and antioxidant properties, indicating its potential in pharmaceutical research (Aswathanarayanappa et al., 2012).

properties

IUPAC Name

phenyl-(4-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFZVLIHQVUVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032775
Record name 4-Biphenylylphenylcarbinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-yl(phenyl)methanol

CAS RN

7598-80-3
Record name α-Phenyl[1,1′-biphenyl]-4-methanol
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Record name alpha-Phenyl(1,1'-biphenyl)-4-methanol
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Record name 7598-80-3
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Record name 4-Biphenylylphenylcarbinol
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Record name α-phenyl[1,1'-biphenyl]-4-methanol
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Synthesis routes and methods I

Procedure details

38.8 g (0.15 mol) of 4-phenylbenzophenone are dissolved in 200 ml of ethanol and 3 g (0.075 mol) of sodium borohydride are added. After heating for 15 hours under reflux, and allowing to cool, the reaction mixture is hydrolyzed with water containing a little hydrochloric acid. The solid thereby produced is purified by recrystallization from ethanol. 36 g (89% of theory) of (biphenyl-4-yl)-phenyl-carbinol [alternatively named as diphenyl-phenyl carbinol or α-(biphenyl-4-yl)benzylalcohol] of melting point 72°-73° C. are obtained.
Quantity
38.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.867 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.1867 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of bromobenzene (0.3 mol) in THF (300 ml) was added dropwise to a mixture of magnesium (0.32 mol) in THF (20 ml). The mixture was stirred and refluxed for 1 hour. A mixture of 4-biphenylcarboxaldehyde (0.3 mol) in THF (500 ml) was added dropwise. The mixture was stirred and refluxed for 2 hours, at room temperature overnight, poured out into a saturated NH4Cl solution and extracted with DCM. The organic layer was separated, washed three times, dried, filtered and the solvent was evaporated. The residue was triturated in hexane, filtered off and purified over silica gel on a glass filter (eluent: CH2Cl2 100%). The pure fractions were collected and the solvent was evaporated. The residue was triturated in DIPE, filtered off and dried, yielding 31 g of (±)-α-phenyl(1,1′-biphenyl)-4-methanol (interm. 23).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
9
Citations
B Zoljargal, N Davaasuren - Mongolian Journal of Chemistry, 2013 - mongoliajol.info
Azole antifungal agents disrupt fungal ergosterol synthesis that is essential for the formation of fungal cell membrane by preventing 14-α-demethylase enzyme from binding to its …
Number of citations: 1 mongoliajol.info
XQ Wang, B Wu, YQ Bai, XY Zhai, YG Zhou - European Polymer Journal, 2022 - Elsevier
The development of structurally diverse chiral polymers via asymmetric polymerization of prochiral monomers is the frontier in polymeric chemistry. Herein, the easy-to-operate and …
Number of citations: 1 www.sciencedirect.com
D Cohen-Karni, M Kovaliov, T Ramelot… - Polymer …, 2017 - pubs.rsc.org
Aqueous initiators for continuous activator regeneration atom transfer radical polymerization (ICAR ATRP) was applied to graft well defined acrylamide, N,N-dimethylacrylamide and N-…
Number of citations: 22 pubs.rsc.org
SF Zhao, M Horne, AM Bond, J Zhang - Physical Chemistry Chemical …, 2015 - pubs.rsc.org
Electrochemical reduction of aromatic ketones, including acetophenone, benzophenone and 4-phenylbenzophenone, has been undertaken in 1-butyl-3-methylimidazolium-based ionic …
Number of citations: 24 pubs.rsc.org
RN Gaykar, A Bhunia, AT Biju - The Journal of Organic Chemistry, 2018 - ACS Publications
Arynes are highly reactive intermediates, which are utilized for the electrophilic arylation of various X–H bonds (X = O, N, S etc.). Herein, a new synthetic strategy is demonstrated, where …
Number of citations: 17 pubs.acs.org
E Gao, Q Li, L Duan, L Li, YM Li - Tetrahedron, 2020 - Elsevier
Proline-based N,N′-dioxide ligands were designed on the basis of isosteric approach, and were successfully applied in enantioselective nucleophilic addition to aldehydes. In the …
Number of citations: 4 www.sciencedirect.com
K Liu, N Li, Y Ning, C Zhu, J Xie - Chem, 2019 - cell.com
The biaryl coupling between a nucleophile (Ar δ− : arylboronates or arylsilanes) and an electrophile (Ar δ+ : arylhalides) represents the state of the art in carbon–carbon bond formation. …
Number of citations: 47 www.cell.com
A Dikova, NP Cheval, A Blanc, JM Weibel, P Pale - Tetrahedron, 2016 - Elsevier
Aryl and heteroaryl para-nitrophenylsulfonates (nosylates) have been successfully engaged for the first time in Suzuki–Miyaura cross-coupling reactions with various aryl or vinylboronic …
Number of citations: 15 www.sciencedirect.com
K Liu, N Li, Y Ning, C Zhu, J Xie - Available at SSRN 3364404, 2019 - papers.ssrn.com
Synthesis of biaryls by Suzuki-Miyaura or Hiyama coupling represents the-state-of-art in carbon-carbon bond formation, in which the coupling occurs between a nucleophile (Ar δ-: …
Number of citations: 0 papers.ssrn.com

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